![molecular formula C9H6ClNOS B177877 3-Chlorobenzo[b]thiophene-2-carboxamide CAS No. 21211-09-6](/img/structure/B177877.png)

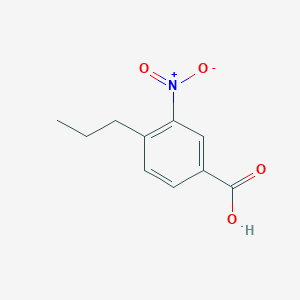

3-Chlorobenzo[b]thiophene-2-carboxamide

Übersicht

Beschreibung

3-Chlorobenzo[b]thiophene-2-carboxamide is a heterocyclic compound . It is a part of a significant class of compounds that have shown interesting applications in the field of medicinal chemistry .

Synthesis Analysis

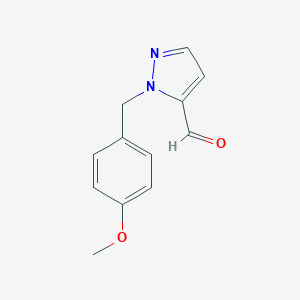

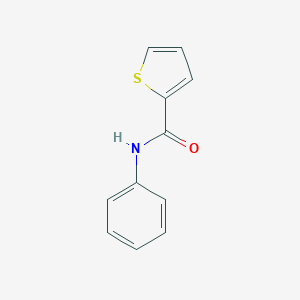

The synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide involves an exothermic reaction with accompanying SO2 evolution . It was synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and 8-aminoquinoline in the presence of triethylamine .Molecular Structure Analysis

The molecular formula of 3-Chlorobenzo[b]thiophene-2-carboxamide is C9H6ClNOS . The InChI string is InChI=1S/C9H6ClNOS/c10-7-5-3-1-2-4-6 (5)13-8 (7)9 (11)12/h1-4H, (H2,11,12) .Chemical Reactions Analysis

The reaction of 3-Chlorobenzo[b]thiophene-2-carboxamide involves the formation of a mixture varying in color from orange to brown . The reaction is stirred at 60° C. for 15 minutes and then heated to reflux (80°-85° C.) for 5 to 7 hours .Physical And Chemical Properties Analysis

The molecular weight of 3-Chlorobenzo[b]thiophene-2-carboxamide is 211.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 210.9858627 g/mol .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiophene derivatives, including compounds like 3-Chlorobenzo[b]thiophene-2-carboxamide, have been shown to possess antimicrobial properties. They can inhibit the growth of various bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. This makes them potential candidates for developing new antibiotics or antiseptic agents .

Analgesic and Anti-inflammatory

These compounds also exhibit analgesic and anti-inflammatory activities, which could be beneficial in the treatment of pain and inflammatory conditions. Their mechanism of action in these fields could be a subject of pharmacological studies .

Antihypertensive Effects

Thiophene derivatives are known to have antihypertensive effects, which means they can help in managing high blood pressure. This application could lead to the development of new blood pressure medications .

Antitumor Activity

There is evidence that thiophene derivatives can act as antitumor agents. Research into 3-Chlorobenzo[b]thiophene-2-carboxamide could explore its potential efficacy against various forms of cancer .

Corrosion Inhibition

In the field of materials science, these compounds are used as inhibitors of metal corrosion. This application is crucial in protecting metals in industrial settings and extending their lifespan .

Light-Emitting Diodes (LEDs) Fabrication

Thiophene derivatives are utilized in the fabrication of LEDs due to their electronic properties. Research into 3-Chlorobenzo[b]thiophene-2-carboxamide could contribute to advancements in electronic display technologies .

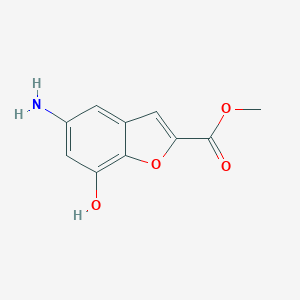

Breast Cancer Treatment

Specifically, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride derivatives have been suggested as lead compounds to fight breast cancer by inhibiting the ERa pathway, indicating a potential application for 3-Chlorobenzo[b]thiophene-2-carboxamide in this area as well .

Structural Studies for Drug Design

The compound has been used in structural studies which are essential for drug design, particularly for understanding how it interacts with other molecules, which is crucial for developing more effective drugs .

BMC Chemistry - Therapeutic importance of synthetic thiophene Docking Study, ADMET Profiling of Designed 3-Chlorobenzo [b] Thiophene Derivatives Structural studies of 3-chloro-N-(8′-quinolyl)×benzo[b]thiophene-2-carboxamide

Wirkmechanismus

While the specific mechanism of action for 3-Chlorobenzo[b]thiophene-2-carboxamide is not explicitly mentioned in the search results, similar compounds have been found to trigger the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines, and ultimately priming the innate immune responses .

Safety and Hazards

Zukünftige Richtungen

Thiophene and its substituted derivatives, including 3-Chlorobenzo[b]thiophene-2-carboxamide, are important candidates for various applications such as corrosion inhibitors, antibacterial, antitubercular and antimicrobial agents, and useful intermediates in dye synthesis . This makes them an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

Eigenschaften

IUPAC Name |

3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAELQWGFCUUJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345788 | |

| Record name | 3-chlorobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21211-09-6 | |

| Record name | 3-chlorobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

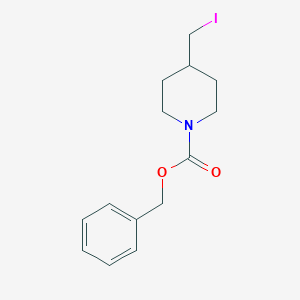

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction between 3-Chlorobenzo[b]thiophene-2-carbonyl chloride and potassium rhodanide?

A1: This reaction, as described in the research by [], is crucial for synthesizing N-(3-Chlorobenzo[b]thiophene-2-carbonyl)imino-dithiocarbonic acid derivatives. Specifically, it leads to the formation of the corresponding acyl isothiocyanate. This highly reactive intermediate acts as a versatile platform for further chemical modifications. By reacting it with nucleophiles such as amines and thiols, researchers can efficiently introduce diverse structural motifs into the 3-Chlorobenzo[b]thiophene-2-carboxamide scaffold. This synthetic strategy opens up possibilities for developing new compounds with potentially valuable properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)

![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)

![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)

![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)